[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride
Overview
Description
“[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a chemical compound with the CAS Number: 1351648-62-8 . It has a molecular weight of 257.76 and its IUPAC name is (1- (1-phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “this compound” is a solid . It has a molecular weight of 257.76 and its molecular formula is C13H20ClNO2.Scientific Research Applications
Synthesis and Reactivity
- Rearrangement of Azetidines : Research has shown that 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, can be synthesized through a reduction process. These compounds exhibit interesting reactivity, such as forming aziridines through ring contraction or producing 1-alkyl-2-aroylaziridines via hydrolysis of intermediate 2-azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
- Synthesis of Dichloroazetidines : A synthesis method for 3,3-dichloroazetidines, a relatively unknown class of azetidines, has been developed. This involves the reaction of 3,3-dichloro-1-azaallylic carbanions with aromatic aldehydes (Aelterman, de Kimpe, & Declercq, 1998).
Polymerization and Applications in Material Science
- Cationic Polymerization of Azetidine : Azetidine can undergo polymerization under various cationic initiators. This process leads to the formation of polymers with a mix of tertiary, secondary, and primary amino functions, showing potential in material science applications (Schacht & Goethals, 1974).
Asymmetric Synthesis and Chiral Auxiliaries
- Synthesis of Azetidine Derivatives : (S)-1-Phenylethylamine has been used as a chiral auxiliary for the synthesis of azetidine-2,4-dicarboxylic acids, highlighting its role in asymmetric synthesis (Hoshino et al., 1995).
Pharmaceutical Applications
- Adrenoceptor Blocking Agents : Aziridine derivatives, related to azetidines, have been explored as selective beta2-adrenoceptor blocking agents, indicating potential pharmaceutical applications (Jain, Khandelwal, & Tripathi, 1978).
properties
IUPAC Name |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARURDGVRMEZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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